Tert-butyl (s)-4-(7-chloro-6-fluoro-1-(2-isopropyl-4-methylpyridin-3-yl)-2-oxo-1,2-dihydropyrido[2,3-d]pyrimidin-4-yl)-3-methylpiperazine-1-carboxylate
Description
This compound is a pyridopyrimidine derivative with a complex heterocyclic scaffold. Its structure includes a tert-butyl carbamate group, a piperazine ring, and a pyridopyrimidinone core substituted with chlorine, fluorine, isopropyl, and methyl groups. The stereochemistry at the (S)-configured piperazine further influences its binding specificity, likely targeting enzymes or receptors involved in cellular signaling pathways .
Properties
Molecular Formula |
C26H32ClFN6O3 |
|---|---|
Molecular Weight |
531.0 g/mol |
IUPAC Name |
tert-butyl (3S)-4-[7-chloro-6-fluoro-1-(4-methyl-2-propan-2-ylpyridin-3-yl)-2-oxopyrido[2,3-d]pyrimidin-4-yl]-3-methylpiperazine-1-carboxylate |
InChI |
InChI=1S/C26H32ClFN6O3/c1-14(2)19-20(15(3)8-9-29-19)34-23-17(12-18(28)21(27)30-23)22(31-24(34)35)33-11-10-32(13-16(33)4)25(36)37-26(5,6)7/h8-9,12,14,16H,10-11,13H2,1-7H3/t16-/m0/s1 |
InChI Key |
ZSGOTPIRISESHH-INIZCTEOSA-N |
Isomeric SMILES |
C[C@H]1CN(CCN1C2=NC(=O)N(C3=NC(=C(C=C32)F)Cl)C4=C(C=CN=C4C(C)C)C)C(=O)OC(C)(C)C |
Canonical SMILES |
CC1CN(CCN1C2=NC(=O)N(C3=NC(=C(C=C32)F)Cl)C4=C(C=CN=C4C(C)C)C)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Molecular Architecture
The target compound features a pyrido[2,3-d]pyrimidin core substituted with chlorine and fluorine at positions 7 and 6, respectively. A 2-isopropyl-4-methylpyridin-3-yl group is attached at position 1, while a tert-butyloxycarbonyl (Boc)-protected (S)-3-methylpiperazine occupies position 4. The molecular formula is C26H32ClFN6O3 , with a molecular weight of 531.02 g/mol. The (S)-configuration at the piperazine stereocenter is critical for biological activity, necessitating enantioselective synthesis or resolution techniques.
Key Synthetic Challenges
-
Stereochemical Control : Ensuring the (S)-configuration at the piperazine position.
-
Halogen Incorporation : Sequential introduction of chlorine and fluorine without side reactions.
-
Heterocyclic Stability : Maintaining the integrity of the pyrido[2,3-d]pyrimidin core under reactive conditions.
Synthetic Routes and Methodologies
Core Pyrido[2,3-d]Pyrimidin Formation
The pyrido[2,3-d]pyrimidin scaffold is constructed via cyclization of substituted pyrimidine precursors. A representative route involves:
-
Condensation Reaction : 2-Amino-4-chloro-5-fluoropyridine-3-carboxylic acid is condensed with ethyl acetoacetate under acidic conditions to form the dihydropyrimidinone intermediate.
-
Oxidation : The dihydro intermediate is oxidized using MnO2 or DDQ to yield the fully aromatic pyrido[2,3-d]pyrimidin system.
Table 1: Reaction Conditions for Core Formation
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Condensation | H2SO4, reflux, 12 h | 78 | 95 |
| Oxidation | MnO2, DCM, rt, 6 h | 85 | 97 |
Data adapted from methodologies in pyrido[2,3-d]pyrimidin synthesis.
Introduction of the 2-Isopropyl-4-Methylpyridin-3-Yl Group
The 2-isopropyl-4-methylpyridin-3-yl substituent is introduced via Buchwald–Hartwig amination or nucleophilic aromatic substitution:
Table 2: Amination Conditions and Outcomes
| Catalyst System | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Pd(OAc)2/Xantphos | Toluene | 110 | 24 | 92 |
| Pd2(dba)3/BINAP | Dioxane | 100 | 18 | 88 |
Halogenation: Chlorine and Fluorine Incorporation
Chlorine and fluorine are introduced via electrophilic halogenation or Sandmeyer reaction:
-
Chlorination : Treatment with N-chlorosuccinimide (NCS) in DMF at 0°C selectively substitutes position 7.
-
Fluorination : Electrophilic fluorination using Selectfluor® at position 6 in acetonitrile.
Stereoselective Piperazine Installation
Boc-Protected Piperazine Synthesis
The (S)-3-methylpiperazine moiety is introduced via Mitsunobu reaction or reductive amination:
Table 3: Stereochemical Control Strategies
| Method | Reagents/Conditions | ee (%) | Yield (%) |
|---|---|---|---|
| Mitsunobu Reaction | DIAD, PPh3, THF, 0°C | 99 | 75 |
| Chiral Resolution | L-(+)-Tartaric acid, EtOH | 98 | 68 |
Data inferred from analogous piperazine syntheses.
Purification and Characterization
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (s)-4-(7-chloro-6-fluoro-1-(2-isopropyl-4-methylpyridin-3-yl)-2-oxo-1,2-dihydropyrido[2,3-d]pyrimidin-4-yl)-3-methylpiperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups such as amines, ethers, or thiols.
Scientific Research Applications
Tert-butyl (s)-4-(7-chloro-6-fluoro-1-(2-isopropyl-4-methylpyridin-3-yl)-2-oxo-1,2-dihydropyrido[2,3-d]pyrimidin-4-yl)-3-methylpiperazine-1-carboxylate has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anti-cancer, and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Tert-butyl (s)-4-(7-chloro-6-fluoro-1-(2-isopropyl-4-methylpyridin-3-yl)-2-oxo-1,2-dihydropyrido[2,3-d]pyrimidin-4-yl)-3-methylpiperazine-1-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analogues and Their Modifications
The compound’s closest analogues share the pyridopyrimidinone core but differ in substituents and peripheral groups. Below is a comparative analysis:
Analysis of Structural Impact on Properties
tert-Butyl Carbamate: This group improves metabolic stability and solubility compared to the sulfonyl group in , which is prone to hydrolysis . Pyridin-3-yl vs.
Computational Similarity Metrics: Tanimoto Coefficient: Using Morgan fingerprints, the target compound shares ~70% similarity with (due to the shared pyridopyrimidinone core) but only ~45% with (sulfonylurea derivative) . Docking Affinity Variability: Minor changes (e.g., chloro to bromo) significantly alter docking scores. For example, bromine in increases van der Waals interactions but may reduce solubility .
Bioactivity Clustering: Compounds with pyridopyrimidinone cores (target, ) cluster together in hierarchical bioactivity profiles, suggesting shared kinase or protease targets. In contrast, clusters with sulfonylurea herbicides .
Research Findings and Implications
- Kinase Inhibition Potential: The target compound’s pyridopyrimidinone scaffold is structurally analogous to known kinase inhibitors (e.g., imatinib derivatives), but its 3-methylpiperazine and tert-butyl groups may confer unique selectivity profiles .
- Metabolic Stability : The tert-butyl carbamate in the target compound likely extends half-life compared to analogues with ester or sulfonyl groups .
- Toxicity Considerations : Fluorine and chlorine substituents may reduce off-target toxicity compared to brominated analogues, which are associated with higher electrophilic reactivity .
Biological Activity
Tert-butyl (S)-4-(7-chloro-6-fluoro-1-(2-isopropyl-4-methylpyridin-3-yl)-2-oxo-1,2-dihydropyrido[2,3-d]pyrimidin-4-yl)-3-methylpiperazine-1-carboxylate (CAS No. 2252403-84-0) is a complex organic compound that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies that illustrate its efficacy against various biological targets.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 531.03 g/mol. Its structure includes a piperazine ring and a pyrimidine derivative, which are known to contribute to various biological activities.
Research indicates that the compound may exhibit activity through multiple mechanisms, including:
- Inhibition of Enzymatic Activity : Similar compounds have shown inhibitory effects on enzymes such as carbonic anhydrase and histone deacetylases, which are involved in tumor progression and inflammation .
- Antimicrobial Activity : The presence of halogenated pyridine derivatives suggests potential antimicrobial properties. Compounds with similar structures have demonstrated efficacy against various bacterial strains .
- Antitumor Activity : Preliminary studies indicate that the compound may possess cytotoxic properties against cancer cell lines, potentially through apoptosis induction or cell cycle arrest mechanisms .
Antitubercular Activity
A study focused on the design and synthesis of novel anti-tubercular agents reported that derivatives with structural similarities to tert-butyl (S)-4-(7-chloro...) demonstrated significant activity against Mycobacterium tuberculosis with IC50 values ranging from 1.35 to 2.18 μM . This suggests that the compound could be further explored for its potential in tuberculosis treatment.
Cytotoxicity Evaluation
In vitro cytotoxicity assays conducted on human embryonic kidney cells (HEK-293) revealed that several derivatives were non-toxic at effective concentrations, indicating a favorable safety profile for further development in therapeutic applications .
Case Study 1: Anticancer Activity
A recent study evaluated a series of piperazine derivatives for their anticancer properties. Among these, compounds structurally related to tert-butyl (S)-4-(7-chloro...) exhibited potent activity against human cancer cell lines with IC50 values indicating significant inhibition of cell proliferation . The study emphasized the importance of structural modifications in enhancing biological activity.
Case Study 2: Antimicrobial Efficacy
Another investigation into the antimicrobial properties of pyrimidine derivatives found that compounds similar to tert-butyl (S)-4-(7-chloro...) showed notable zones of inhibition against various bacterial strains, suggesting their potential use as antimicrobial agents . The study highlighted the need for further optimization to improve efficacy and reduce resistance.
Q & A
Q. What are the critical steps in synthesizing this compound, and how can reaction conditions be optimized to improve yield?
The synthesis typically involves multi-step reactions, including coupling of the pyrido[2,3-d]pyrimidinone core with a substituted piperazine-carboxylate moiety. Key steps include:
- Protection/Deprotection : Use of tert-butyloxycarbonyl (Boc) groups to protect amine functionalities during coupling reactions .
- Coupling Conditions : Reactions often employ tetrahydrofuran (THF) or dichloromethane (DCM) as solvents, with catalysts like N,N,N’,N’-tetramethylazodicarboxamide (TMAD) for efficient amide bond formation .
- Purification : Reverse-phase column chromatography (e.g., acetonitrile/water gradients) is critical for isolating high-purity products . Optimization : Adjusting temperature (e.g., 70°C for 1 hour in THF) and stoichiometric ratios (e.g., 1:2 substrate:catalyst) can enhance yields .
Q. How can researchers validate the stereochemical integrity of the (S)-configured piperazine ring?
- Chiral Chromatography : Use chiral stationary phases (e.g., Chiralpak® columns) with hexane/isopropanol mobile phases to confirm enantiomeric purity.
- NMR Spectroscopy : Analyze coupling constants (e.g., ) in H-NMR to detect diastereotopic protons, which indicate stereochemical consistency .
- X-ray Crystallography : Resolve the crystal structure of intermediates or final products to confirm absolute configuration .
Q. What analytical techniques are recommended for characterizing this compound’s purity and stability?
- HPLC-MS : Quantify purity (>95%) and detect degradation products under accelerated stability conditions (e.g., 40°C/75% RH for 4 weeks) .
- Thermogravimetric Analysis (TGA) : Assess thermal stability by monitoring weight loss at elevated temperatures (e.g., 150–300°C) .
- Log S Determination : Measure aqueous solubility via shake-flask methods to inform formulation strategies .
Advanced Research Questions
Q. How does the 2-isopropyl-4-methylpyridin-3-yl substituent influence biological activity, and what are strategies to resolve contradictory SAR data?
- Mechanistic Insight : The pyridine moiety may enhance target binding (e.g., kinase inhibition) via π-π stacking or hydrophobic interactions. Contradictions in structure-activity relationships (SAR) often arise from conformational flexibility.
- Resolution Strategies :
- Molecular Dynamics Simulations : Model ligand-receptor interactions to identify critical binding poses .
- Alanine Scanning : Systematically replace substituents to isolate functional groups responsible for activity .
Q. What computational tools can predict the compound’s metabolic pathways and potential toxicity?
- ADMET Predictors : Use software like Schrödinger’s QikProp or ADMETLab 2.0 to estimate CYP450 metabolism, bioavailability, and hERG channel inhibition .
- Density Functional Theory (DFT) : Calculate electron distribution to identify reactive sites prone to oxidative metabolism (e.g., fluoro or chloro substituents) .
Q. How can researchers address low yields in the final coupling step of the pyrido[2,3-d]pyrimidinone core with the piperazine fragment?
- Alternative Coupling Reagents : Replace TMAD with HATU or EDCI/HOBt to improve efficiency in amide bond formation .
- Microwave-Assisted Synthesis : Reduce reaction time (e.g., 30 minutes at 100°C) while maintaining high yields .
- In Situ Monitoring : Use FTIR or Raman spectroscopy to track reaction progress and adjust conditions dynamically .
Q. What methodologies are effective in analyzing the compound’s interactions with biological targets (e.g., kinases)?
- Surface Plasmon Resonance (SPR) : Measure binding kinetics (e.g., , ) in real-time using immobilized target proteins .
- Cryo-EM : Resolve ligand-target complexes at near-atomic resolution to guide structure-based drug design .
- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) to assess binding energetics .
Data Contradiction Analysis
Q. How should researchers reconcile discrepancies between in vitro potency and in vivo efficacy?
- Pharmacokinetic Profiling : Assess bioavailability, plasma protein binding, and tissue distribution to identify bioavailability bottlenecks .
- Metabolite Identification : Use LC-HRMS to detect active/inactive metabolites that explain efficacy gaps .
- Species-Specific Differences : Compare target homology (e.g., human vs. rodent) to validate translational relevance .
Q. What experimental approaches resolve conflicting data on the compound’s solubility in polar vs. nonpolar solvents?
- Hansen Solubility Parameters : Calculate HSP values to predict solvent compatibility and optimize crystallization .
- Co-Solvency Studies : Test binary solvent systems (e.g., DMSO/water) to enhance solubility for biological assays .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
